(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Description
(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C9H12F3N3 and its molecular weight is 219.211. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Liquid-phase Synthesis : Dalinger et al. (2005) reported the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, utilizing manual techniques and special synthesizers for high-purity final products (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).
- Structural Analysis via NMR Spectroscopy : Petrov et al. (2008) explored the regiodirection of 3(5)-amino-5(3)-methylpyrazole with hexafluoroacetylacetone to form pyrazolo[1,5-a]pyrimidine, using 2D NMR spectroscopy for structure elucidation (Petrov, Emelina, & Selivanov, 2008).
Crystal Structure and Biological Activity
- Crystal Structure Determination : The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined by Liu et al. (2016), highlighting its potential in inhibiting cancer cell proliferation (Liu et al., 2016).
- Antitumor Activities : Xin (2012) synthesized derivatives of pyrazolo pyrimidine, including a compound structurally similar to the one , and evaluated their antitumor activities, demonstrating significant potential (Xin, 2012).
Anti-Inflammatory and Antimicrobial Agents
- Synthesis and Evaluation of Antimicrobial Activity : Aggarwal et al. (2014) created a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with significant antimicrobial activity against various bacteria and fungi (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
- Anti-Inflammatory Activity : The same study also highlighted the anti-inflammatory properties of these compounds, with one showing comparable efficacy to the standard drug Indomethacin (Aggarwal et al., 2014).
Other Applications
- Optical Properties : Stefanello et al. (2022) investigated the optical absorption and emission properties of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in both solid and solution states (Stefanello et al., 2022).
- Diverse Synthetic Applications : Jismy et al. (2020) described an efficient synthesis method for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting their potential as kinase inhibitors (Jismy, Tikad, Akssira, Guillaumet, & Abarbri, 2020).
Properties
IUPAC Name |
(5R,7R)-2,7-dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-5-3-8-13-7(9(10,11)12)4-6(2)15(8)14-5/h3,6-7,13H,4H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSVZZUTELKOKO-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC(=NN12)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC2=CC(=NN12)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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